2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that features both an indole and a pyrazole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions The initial step often includes the bromination of indole to form 4-bromo-1H-indole This is followed by the formation of the acetamide linkage through a reaction with an appropriate acylating agent
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a debrominated product.
Substitution: The bromine atom on the indole ring can be substituted with different nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions include oxindole derivatives, debrominated indole compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
Uniqueness
Compared to similar compounds, 2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the specific combination of indole and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19BrN4O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H19BrN4O/c1-11-14(12(2)21(3)20-11)9-19-17(23)10-22-8-7-13-15(18)5-4-6-16(13)22/h4-8H,9-10H2,1-3H3,(H,19,23) |
InChI Key |
ILUNDZBWSHOYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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